molecular formula C19H30N2O5 B13887595 methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate

methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate

Cat. No.: B13887595
M. Wt: 366.5 g/mol
InChI Key: MDDUMTNHNHGWJD-FGRDXJNISA-N
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Description

Methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The addition of the (2-methylpropan-2-yl)oxycarbonylamino group and the pent-4-enoyl group can be carried out using standard organic synthesis techniques such as esterification and amidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives with analogous functional groups. Examples could be:

  • Methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-ethylpyrrolidine-2-carboxylate
  • Methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-methylpyrrolidine-2-carboxylate

Uniqueness

The uniqueness of methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H30N2O5

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C19H30N2O5/c1-7-9-13-11-12-15(17(23)25-6)21(13)16(22)14(10-8-2)20-18(24)26-19(3,4)5/h7-8,13-15H,1-2,9-12H2,3-6H3,(H,20,24)/t13?,14-,15-/m0/s1

InChI Key

MDDUMTNHNHGWJD-FGRDXJNISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)N1[C@@H](CCC1CC=C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)N1C(CCC1C(=O)OC)CC=C

Origin of Product

United States

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